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Compound of Interest

Compound Name: 4-(2-Bromophenyl)oxazole

Cat. No.: B1591549

An In-depth Technical Reference for Researchers and Drug Development Professionals

Executive Summary

4-(2-Bromophenyl)oxazole is a heterocyclic compound of significant interest in medicinal
chemistry, primarily serving as a versatile building block for the synthesis of more complex
molecular architectures through cross-coupling reactions.[1] Its structure, combining a reactive
bromophenyl group with the biologically relevant oxazole scaffold, makes it a valuable
precursor for developing novel therapeutic agents. This guide provides a comprehensive
overview of the essential spectroscopic techniques required for the structural elucidation and
guality control of 4-(2-Bromophenyl)oxazole. While complete, formally published spectral data
for this specific compound is not widely available, this document presents a detailed analysis
based on established spectroscopic principles and data from closely related analogues. We will
explore the expected data from Nuclear Magnetic Resonance (*H and 13C NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), offering insights into spectral interpretation,
experimental design, and data validation.

Molecular Structure and Significance

The unique arrangement of the ortho-bromophenyl substituent at the C4 position of the oxazole
ring dictates the compound's chemical reactivity and its spectral characteristics. The bromine
atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck,
Sonogashira), enabling the construction of biaryl systems, which are prevalent in many
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pharmaceuticals. The oxazole ring itself is a known pharmacophore that can engage in
hydrogen bonding and other interactions with biological targets.[1]

graph "Molecular_Structure” { layout=neato; node [shape=plaintext]; edge [style=solid,
color="#202124"];

// Atom nodes N1 [label="N", pos="0,0.866!", fontcolor="#EA4335"]; O1 [label="0",
pos="0,-0.866!", fontcolor="#EA4335"]; C2 [label="C", pos="1.5,0!", fontcolor="#202124"]; C4
[label="C", pos="-0.75, -0.433!", fontcolor="#202124"]; C5 [label="C", pos="-0.75, 0.433!",
fontcolor="#202124"]; H2 [label="H", pos="2.2,0!", fontcolor="#5F6368"]; H5 [label="H",
pos="-1.3, 0.833!", fontcolor="#5F6368"];

// Phenyl Ring C1p [label="C", pos="-1.95, -1.033!", fontcolor="#202124"]; C2p [label="C",
pos="-1.95, -2.033!", fontcolor="#202124"]; C3p [label="C", pos="-3.15, -2.633!",
fontcolor="#202124"]; C4p [label="C", pos="-4.35, -2.233!", fontcolor="#202124"]; C5p
[label="C", pos="-4.35, -1.233!", fontcolor="#202124"]; C6p [label="C", pos="-3.15, -0.633!",
fontcolor="#202124"]; Br [label="Br", pos="-5.8, -0.833!", fontcolor="#34A853"]; H3p [label="H",
pos="-3.15, -3.433!", fontcolor="#5F6368"]; H4p [label="H", pos="-5.25, -2.733!",
fontcolor="#5F6368"]; H6p [label="H", pos="-3.15, 0.167!", fontcolor="#5F6368"]; H2p
[label="H", pos="-1.05, -2.333!", fontcolor="#5F6368"];

// Bonds C5 -- N1; N1 -- C2; C2 -- O1; O1 -- C4; C4 -- C5; C2 -- H2; C5 -- H5; C4 -- Clp;

// Phenyl Bonds C1p -- C2p [style=double]; C2p -- C3p; C3p -- C4p [style=double]; C4p -- C5p;
C5p -- C6p [style=double]; C6p -- Clp; C5p -- Br; C3p -- H3p; C4p -- H4p; C6p -- H6p; C2p --
H2p;

Figure 1: Chemical Structure of 4-(2-Bromophenyl)oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of
organic molecules in solution. For 4-(2-Bromophenyl)oxazole, 1H and 13C NMR provide
definitive information on the proton and carbon environments, respectively.
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Expertise & Experience: Causality in Experimental
Design

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCIs) is an

excellent first choice due to its ability to dissolve a wide range of organic compounds and its

relatively clean spectral window. However, if solubility is an issue or if peak overlap occurs, a

more polar solvent like deuterated dimethyl sulfoxide (DMSO-de) should be used. The standard

operating frequency for a research-grade instrument (e.g., 400 or 500 MHz for *H) is essential

to achieve sufficient signal dispersion, particularly for resolving the complex multiplets of the

aromatic protons.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: Accurately weigh 5-10 mg of 4-(2-Bromophenyl)oxazole and dissolve
it in approximately 0.6 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR
tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Instrument Setup: Place the sample in the NMR spectrometer. Allow the sample to
equilibrate to the probe temperature (typically 298 K).

Tuning and Shimming: Tune the probe to the appropriate frequencies for *H and 13C. Perform
an automated or manual shimming process to optimize the magnetic field homogeneity,
ensuring sharp, symmetrical peaks.

IH NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width
of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds are
typical starting parameters. 16-32 scans are usually sufficient.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,
zgpg30). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance
and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more) and a longer
acquisition time may be necessary.
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» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs) to obtain the final spectra. Calibrate the chemical

shift scale to the TMS signal.

Analysis of Predicted *H NMR Data

The *H NMR spectrum is expected to show distinct signals for the two oxazole protons and the

four protons of the bromophenyl ring.

Predicted Coupling

Chemical Shift Assignment Multiplicity Constant (J, Integration

(3, ppm) Hz)

~8.05 H2 (Oxazole) Singlet (s) - 1H

~7.80 H5 (Oxazole) Singlet (s) - 1H
Doublet of

~7.70 Ar-H J=8.0,15 1H
doublets (dd)
Triplet of

~7.40 Ar-H J=738,15 1H
doublets (td)
Doublet of

~7.30 Ar-H J=7.8,18 1H
doublets (dd)
Triplet of

~7.20 Ar-H J=8.0,1.8 1H
doublets (td)

Interpretation:

e Oxazole Protons: The protons at the C2 and C5 positions of the oxazole ring are expected to
appear as sharp singlets far downfield. The H2 proton is typically the most deshielded due to
its position between two electronegative heteroatoms (N and O).

o Aromatic Protons: The four protons on the 2-bromophenyl ring will appear as a complex set
of multiplets between 7.20 and 7.70 ppm. The ortho-substitution pattern breaks the
symmetry of the ring, resulting in four unique signals. The specific splitting patterns (dd, td)
arise from both ortho (~8 Hz) and meta (~1.5 Hz) couplings between adjacent protons. The
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proton ortho to the bromine atom is expected to be the most downfield of this group due to
inductive effects.

Analysis of Predicted **C NMR Data

The proton-decoupled 3C NMR spectrum will provide a count of all unique carbon atoms in the

molecule.

Predicted Chemical Shift (3, ppm) Assignment
~151.0 C2 (Oxazole)
~140.0 C4 (Oxazole)
~138.5 C5 (Oxazole)
~133.5 Ar-C

~131.0 Ar-C

~130.0 Ar-C (C-Br)
~129.5 Ar-C

~127.5 Ar-C

~122.0 Ar-C

Interpretation:

o Oxazole Carbons: The carbons of the oxazole ring (C2, C4, C5) are expected in the range of
138-151 ppm. C2 is typically the most downfield.

o Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (122-
134 ppm). The carbon atom directly bonded to the bromine (C-Br) is expected to be shifted
upfield relative to the others due to the heavy atom effect, likely appearing around 122 ppm.
The carbon attached to the oxazole ring (ipso-carbon) will also have a distinct chemical shift.

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and effective method for identifying the key functional groups
present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance
(ATR-FTIR)

The ATR technique is a self-validating system that requires minimal sample preparation and
provides high-quality, reproducible spectra.

o Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record
a background spectrum of the empty crystal to subtract atmospheric (COz, H20) and
instrumental noise.

o Sample Application: Place a small amount (a few milligrams) of the solid 4-(2-
Bromophenyl)oxazole sample directly onto the ATR crystal.

» Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the
sample and the crystal. Consistent pressure is key to reproducible intensity.

o Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve
the signal-to-noise ratio over a range of 4000-400 cm~1.

» Data Processing: The software automatically performs a background subtraction, yielding the
final absorbance or transmittance spectrum.

Data Analysis and Interpretation

The IR spectrum provides a molecular fingerprint, confirming the presence of the aromatic ring
and the oxazole heterocycle.
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Expected Frequency Range L Functional Group
Vibration Type _
(cm™) Assignment
3150 - 3050 C-H Stretch Aromatic & Oxazole C-H
1650 - 1580 C=N Stretch Oxazole Ring
1600 - 1450 C=C Stretch Aromatic Ring
1150 - 1050 C-O-C Stretch Oxazole Ring Ether Linkage
Ortho-disubstituted Aromatic
770-730 C-H Bend (out-of-plane) )
Ring
~600 C-Br Stretch Aryl Bromide

Interpretation: The presence of sharp peaks above 3000 cm~! confirms the aromatic C-H
bonds. The key diagnostic peaks include the C=N stretching of the oxazole ring and the strong
C-O-C stretching vibration. A strong absorption band in the 770-730 cm~1 region is highly
characteristic of an ortho-disubstituted benzene ring. The C-Br stretch is expected in the far-IR
region and may be weak.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the
molecule's fragmentation pattern, which aids in structural confirmation. Electron lonization (EI)
is a common technique for small, relatively stable molecules like this.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by Gas Chromatography
(GC-MS).

 lonization: The sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV). This process ejects an electron, forming a radical cation known as the
molecular ion ([M]*e).
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e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their relative abundance is plotted against
their m/z value to generate the mass spectrum.

Data Analysis and Interpretation

Molecular Weight: CoHeBrNO Calculated Monoisotopic Mass: 222.96 Da
Key Spectral Features:

e Molecular lon Peak ([M]*e): A prominent cluster of peaks will be observed around m/z 223
and 225. This is the most crucial piece of evidence from the mass spectrum.

e Bromine Isotopic Pattern: Bromine has two stable isotopes, 7°Br and 8!Br, in nearly equal
abundance (~50.7% and ~49.3%, respectively). Therefore, any fragment containing a
bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units,
with roughly equal intensity (1:1 ratio). The molecular ion will appear as [M]*e at m/z = 223
(containing 7°Br) and [M+2]*e at m/z = 225 (containing 8!Br). This pattern is a definitive
signature for the presence of one bromine atom.

Predicted Fragmentation Pathway: The high-energy ionization process induces fragmentation.
A plausible pathway is initiated by the cleavage of the heterocyclic ring, which is a common
fragmentation route for oxazoles.

digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node
[shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

M [label="[CoHeBrNO]*e\nm/z = 223/225\nMolecular lon"]; F1 [label="[CsHsBrNO]*s\nm/z =
195/197"]; F2 [label="[C7H4Br]*\nm/z = 155/157"]; F3 [label="[CsHsN]*\nm/z = 116"];

M -> F1 [label="-CQO"]; M -> F2 [label="-HCN, -CO"]; M -> F3 [label="-Bre, -CO"]; }
Figure 2: Plausible EI-MS Fragmentation Pathway for 4-(2-Bromophenyl)oxazole

Interpretation of Fragments:
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e Loss of CO (m/z 195/197): A characteristic fragmentation of oxazoles involves the expulsion
of carbon monoxide to form a nitrile ylide intermediate.

e Loss of Bromine Radical (m/z 144): Cleavage of the C-Br bond would result in a fragment at
m/z 144 (223 - 79). This peak would not have the bromine isotopic pattern.

e Benzonitrile Cation (m/z 155/157): Further fragmentation involving the loss of HCN could
lead to the formation of the bromophenyl cation.

Conclusion and Data Summary

The combination of NMR, IR, and MS provides a complete and unambiguous characterization
of 4-(2-Bromophenyl)oxazole. Each technique offers complementary information that, when
synthesized, validates the molecular structure with a high degree of confidence. This guide
outlines the expected spectral features and provides a framework for the logical interpretation
and verification of experimental data for this important chemical intermediate.

Technique Key Expected Feature Interpretation
Two singlets (~8.05, ~7.80 Confirms distinct oxazole and
1H NMR ppm); complex aromatic ortho-disubstituted phenyl
multiplets (7.2-7.7 ppm) protons.
) ) Confirms the molecular carbon
13C NMR 9 unique carbon signals
skeleton.
Bands at ~1600 cm—! ] ]
Confirms aromatic, oxazole,
IR (C=C/C=N), ~1100 cm~1 (C-O- o
and ortho-substitution patterns.
C), ~750 cm~1 (C-H bend)
] Confirms molecular formula
Molecular ion cluster at m/z
MS (EI) and the presence of one

223/225 (1:1 ratio)

bromine atom.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromophenyl-oxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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